BKM1740 Demonstrates Enhanced Cytotoxicity in Bone Metastatic Prostate Cancer Cells Compared to Precursor BKM-570
BKM1740 exhibits a 50% inhibitory concentration (IC50) of 2 μmol/L in C4‑2 bone metastatic PCa cells, while the precursor BKM‑570 displays an IC50 of 1.8–4 μmol/L across various cancer lines [1][2]. Despite similar potency, BKM1740's aminobisphosphonate conjugation enables selective bone uptake, a feature absent in BKM‑570 [3].
| Evidence Dimension | Cytotoxicity (IC50) in prostate cancer cell models |
|---|---|
| Target Compound Data | IC50 = 2 μmol/L (C4‑2 cells) |
| Comparator Or Baseline | BKM‑570: IC50 = 1.8–4 μmol/L (small cell lung cancer and glioma cells) |
| Quantified Difference | Potency is comparable, but BKM1740 provides bone‑targeting functionality not present in BKM‑570. |
| Conditions | MTS assay, 24‑72 h incubation; C4‑2 cells for BKM1740; SCLC and glioma cells for BKM‑570 |
Why This Matters
For bone metastasis studies, BKM1740 offers equivalent or better potency plus skeletal targeting, making it a more physiologically relevant tool than BKM‑570.
- [1] Seo SI, et al. Clin Cancer Res. 2008;14(19):6198-206 (IC50 of BKM1740 in C4‑2 cells). View Source
- [2] ScienceDirect. Bradykinin antagonists and thiazolidinone derivatives as new potential anti‑cancer compounds (IC50 of BKM‑570). View Source
- [3] Seo SI, et al. Clin Cancer Res. 2008;14(19):6198-206 (bisphosphonate‑mediated bone targeting). View Source
